molecular formula C18H19N5O2 B2503946 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034251-71-1

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2503946
CAS No.: 2034251-71-1
M. Wt: 337.383
InChI Key: NOXZHRWIVSKNHN-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for its potential as a phosphodiesterase 10A (PDE10A) inhibitor. Compounds featuring the 1H-benzo[d]imidazole scaffold are recognized as "privileged structures" in drug discovery due to their versatile interactions with biological targets and presence in numerous therapeutic agents . The structural motif of a piperidine ring linked to a heteroaromatic system, such as pyrazine, is a common and optimized feature in potent PDE10A inhibitors . Research on analogous compounds has demonstrated that this specific chemotype provides excellent biochemical potency, selectivity for PDE10A over other PDE families, and favorable brain penetration in preclinical models . The mechanism of action for this class of inhibitors involves blocking the PDE10A enzyme, which is highly enriched in the striatum of the brain and is a prominent target for investigating novel therapeutic interventions for neuropsychiatric and neurodegenerative disorders . Preclinical studies of structurally related molecules have shown high target occupancy in the brain and efficacy in behavioral models, suggesting potential research applications in areas such as schizophrenia, bipolar disorder, and other central nervous system (CNS) conditions . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(12-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(11-22)25-17-10-19-7-8-20-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZHRWIVSKNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Ethanone Group: The benzimidazole ring is then reacted with an appropriate acylating agent to introduce the ethanone group.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the cyclization of appropriate diamines with diketones.

    Coupling with Piperidine: The final step involves the coupling of the pyrazine ring with a piperidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity at the Ethanone Carbonyl Group

The ethanone carbonyl serves as a key electrophilic site for nucleophilic additions or substitutions:

  • Nucleophilic Acyl Substitution : Reacts with amines (e.g., hydrazines) to form hydrazones. For example, hydrazine hydrate under reflux conditions generates hydrazide derivatives (e.g., 9 in , 88% yield).

  • Condensation Reactions : Forms Schiff bases with primary amines or reacts with hydroxylamine to yield oximes. Such reactions are pH-sensitive, often requiring acidic or neutral conditions .

  • Reduction : The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though steric hindrance from adjacent groups may slow reactivity.

Benzoimidazole Ring Modifications

The 1H-benzo[d]imidazole moiety participates in electrophilic substitutions and metal-catalyzed couplings:

  • C–H Functionalization :

    • Halogenation : Bromine or NBS introduces halogens at the C4/C5 positions under acidic conditions .

    • Suzuki Coupling : Pd-catalyzed cross-couplings with aryl boronic acids enable aryl group introduction (e.g., 160–163 in ).

  • N-Alkylation/Arylation : The imidazole NH undergoes alkylation with alkyl halides or Mitsunobu reactions, forming N-substituted derivatives (e.g., 183 in ).

Pyrazine-Oxy Piperidine Reactivity

The pyrazin-2-yloxy-piperidine subunit engages in:

  • Nucleophilic Substitution : The pyrazine oxygen acts as a leaving group in SN2 reactions with alkyl halides or amines, forming ether or amine derivatives .

  • Hydrogen Bonding : The pyrazine N atoms participate in hydrogen bonding, influencing solubility and coordination chemistry (e.g., phosphodiesterase inhibitor analogs in ).

Piperidine Ring Transformations

The piperidine ring undergoes:

  • Quaternization : Reacts with methyl iodide or acyl chlorides to form quaternary ammonium salts, enhancing water solubility.

  • Ring-Opening : Strong acids or bases can cleave the ring, though stability is high under mild conditions .

Multi-Step Functionalization Pathways

Examples from analogous compounds demonstrate cascading reactions:

  • Azide Coupling : Hydrazide intermediates (e.g., 9 in ) react with nitrous acid to form azides, which undergo Staudinger or Huisgen cycloadditions for bioconjugation .

  • Heterocycle Fusion : Condensation with aldehydes or ketones forms fused rings (e.g., quinoxalines in ).

Key Reaction Parameters

| Parameter | Optimal Conditions | Impact on Yield/Selectivity |
|-------------------|

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzimidazole and pyrazine exhibit significant anticancer activity. For instance, a study evaluated compounds with similar scaffolds against various cancer cell lines, demonstrating broad-spectrum cytotoxicity. Compound 31, a derivative closely related to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, showed a growth inhibition range of -98.48% to 98.86% across 51 cancer cell lines, with a GI50 value between 0.80–2.87 µM . This suggests that compounds featuring the benzimidazole and pyrazine moieties may serve as promising candidates for further development in cancer therapeutics.

Antimicrobial Activity

The compound also displays potential antimicrobial properties. Similar compounds containing imidazole rings have been shown to exhibit strong antimicrobial effects, suggesting that 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone could be effective against various bacterial and fungal strains . The presence of both the pyrazine and piperidine rings may enhance its binding affinity to microbial targets, increasing its efficacy.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundFindings
Compound 31Cytotoxic against 51 cancer cell lines; GI50 values between 0.80–2.87 µM
Benzimidazole derivativesExhibited significant antimicrobial activity against bacterial strains
Novel heterocyclesShowed promising antibacterial and antifungal activities

These findings underscore the versatility of compounds containing benzimidazole and pyrazine structures in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazine rings are known to interact with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison of Benzimidazole Derivatives
Compound Name Substituent on Ethanone Bridge Piperidine/Piperazine Modification Notable Features Reference
Target Compound 3-(Pyrazin-2-yloxy)piperidin-1-yl Pyrazin-2-yloxy group Nitrogen-rich aromatic substituent -
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones (1-Aryl-1H-1,2,3-triazol-4-yl)methoxy Triazole substituent Antimicrobial activity against S. aureus and E. coli
2-(1H-Imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 5-Phenyl-1,3,4-oxadiazole Oxadiazole moiety Antioxidant potential via DPPH scavenging
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone 4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl Piperazine with chlorophenyl group Broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL)
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone Aryl groups (e.g., phenyl) No piperidine/piperazine Cytotoxic activity against HCT-116 and MCF-7 cell lines

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a piperidine moiety through a pyrazine ether. This unique structure is hypothesized to contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, particularly targeting receptor tyrosine kinases involved in cancer progression. For instance, benzimidazole derivatives have been documented to inhibit EGFR (epidermal growth factor receptor) with significant potency, suggesting that the compound may exhibit similar properties .
  • Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of the compound may enhance its interaction with bacterial cell membranes or specific bacterial enzymes .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits EGFR and other receptor kinases
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectivePotential effects on neurodegenerative models

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of benzimidazole derivatives, it was found that compounds structurally similar to the target molecule induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .

Case Study 2: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested for their antimicrobial activity against clinical isolates of S. aureus and E. coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Pharmacological Implications

The diverse biological activities exhibited by 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone suggest its potential application in treating various diseases, particularly cancers and bacterial infections. Further studies are warranted to elucidate its pharmacokinetics, toxicity profiles, and long-term effects in vivo.

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